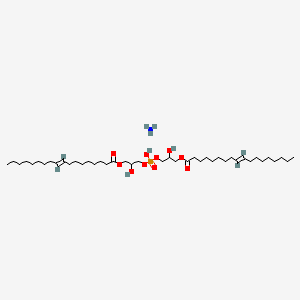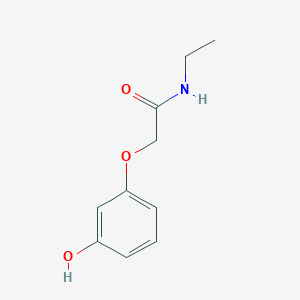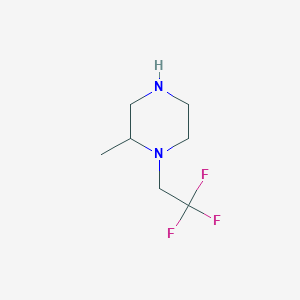
4-(3-Amino-propoxy)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-propoxy)-phenol is an organic compound characterized by the presence of an amino group attached to a propoxy chain, which is further connected to a phenol ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-propoxy)-phenol typically involves the reaction of 4-hydroxyphenol with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenols or amines.
Aplicaciones Científicas De Investigación
4-(3-Amino-propoxy)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-propoxy)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 4-(3-Aminopropyl)phenol
- 4-(3-Hydroxypropoxy)phenol
- 4-(3-Methoxypropoxy)phenol
Comparison: 4-(3-Amino-propoxy)-phenol is unique due to the presence of both an amino group and a propoxy chain attached to the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs, which may only contain one of these functional groups.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-(3-aminopropoxy)phenol |
InChI |
InChI=1S/C9H13NO2/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,11H,1,6-7,10H2 |
Clave InChI |
WCXSXGFQXQQLDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)





![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)





![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
